3-(Chloromethyl)-5,5-diphenylimidazolidine-2,4-dione

Description

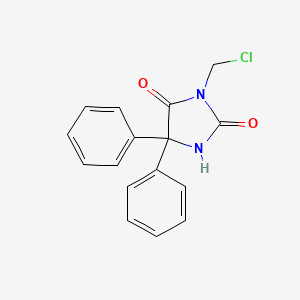

3-(Chloromethyl)-5,5-diphenylimidazolidine-2,4-dione is a hydantoin derivative structurally related to phenytoin, a well-known anticonvulsant. The compound features a chloromethyl (-CH₂Cl) substituent at the 3-position of the imidazolidine-2,4-dione core, flanked by two phenyl groups at the 5-position. The chloromethyl group also serves as a reactive site for further chemical modifications, enabling the synthesis of derivatives with varied pharmacological profiles . Its molecular weight is 340.8 g/mol, with a chemical formula of C₁₆H₁₃ClN₂O₂. Studies suggest it exhibits anticonvulsant, anxiolytic, and muscle relaxant properties, likely mediated through GABA-A receptor modulation .

Properties

IUPAC Name |

3-(chloromethyl)-5,5-diphenylimidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O2/c17-11-19-14(20)16(18-15(19)21,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKGUCIISFDTYOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CCl)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70455184 | |

| Record name | 3-(Chloromethyl)-5,5-diphenylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70455184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93360-07-7 | |

| Record name | 3-(Chloromethyl)-5,5-diphenylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70455184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-5,5-diphenylimidazolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of chloromethyl ketones with urea or thiourea derivatives in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the temperature is maintained between 50-80°C to facilitate the cyclization process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-5,5-diphenylimidazolidine-2,4-dione undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Cyclization Reactions: The imidazolidine ring can undergo further cyclization to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines are commonly used. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine-substituted imidazolidine derivatives, while oxidation can produce corresponding imidazolidine diones.

Scientific Research Applications

3-(Chloromethyl)-5,5-diphenylimidazolidine-2,4-dione has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.

Medicine: Research is ongoing to explore its potential as an anticancer or antiviral agent.

Industry: It is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-5,5-diphenylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of enzymatic activity or disruption of cellular processes. The phenyl groups contribute to the compound’s binding affinity and specificity for its targets.

Biological Activity

3-(Chloromethyl)-5,5-diphenylimidazolidine-2,4-dione is a synthetic organic compound known for its complex structure and potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and providing comparative data.

Chemical Structure and Properties

- Molecular Formula : CHClNO

- Molecular Weight : Approximately 300.74 g/mol

- CAS Number : [81494835]

The compound features a chloromethyl group attached to a diphenylimidazolidine core, which contributes to its unique reactivity and biological properties.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity across various domains. Its derivatives have shown promise in medicinal chemistry, particularly in:

- Antimicrobial Activity : Exhibiting effectiveness against various bacterial strains.

- Anticancer Properties : Potential to inhibit tumor growth in specific cancer cell lines.

- Anti-inflammatory Effects : Demonstrating the ability to reduce inflammation in experimental models.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes.

- Receptor Interaction : Binding affinities with various cellular receptors suggest potential therapeutic applications.

- Cellular Uptake : Enhanced solubility and bioavailability due to the chloromethyl group facilitate cellular uptake.

Comparative Analysis of Derivatives

The following table summarizes the biological activities of selected derivatives of this compound:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | Chloromethyl derivative | Broad-spectrum antimicrobial and anticancer activity | Enhanced solubility |

| 3-Ethyl-5,5-diphenylimidazolidine-2,4-dione | Ethyl derivative | Moderate antimicrobial activity | Distinct pharmacokinetics |

| 3-(Morpholin-4-yl)ethyl-5,5-diphenylimidazolidine-2,4-dione | Morpholine derivative | Improved bioavailability | Morpholine ring enhances solubility |

This comparison highlights the unique properties of the chloromethyl derivative in terms of its specific biological activities.

Case Studies

- Antimicrobial Activity Study :

- Anticancer Research :

- Inflammation Model :

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of 3-(chloromethyl)-5,5-diphenylimidazolidine-2,4-dione are influenced by its substituents. Key comparisons with related compounds include:

Physicochemical Properties

| Parameter | This compound | 3-Decyl Analogue | 3-Amino Analogue |

|---|---|---|---|

| Log P | 3.5 | 6.2 | 2.1 |

| TPSA (Ų) | 50 | 45 | 75 |

| Aqueous Solubility | 0.12 mg/mL | 0.01 mg/mL | 1.5 mg/mL |

| Melting Point | 198–202°C | 165–168°C | 245–248°C |

Molecular Docking and Target Affinity

- The chloromethyl derivative binds to the GABA-A receptor’s benzodiazepine site (binding energy: -9.2 kcal/mol), comparable to diazepam (-10.1 kcal/mol) .

- 3-Decyl and 3-n-pentyl analogues preferentially interact with sodium channels (binding energy: -8.5 kcal/mol), explaining their divergent mechanisms .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(Chloromethyl)-5,5-diphenylimidazolidine-2,4-dione?

- Methodology : A common approach involves nucleophilic substitution reactions. For example, reacting 5,5-diphenylimidazolidine-2,4-dione with chloromethylating agents (e.g., chloromethyl chloride or chloroacetyl chloride) in polar aprotic solvents like DMF. Potassium carbonate (K₂CO₃) and potassium iodide (KI) are often used as catalysts to enhance reactivity .

- Key Parameters :

- Temperature: 50–55°C

- Reaction Time: 24–26 hours

- Purification: Recrystallization in ethanol or ice-cold water precipitation .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Analytical Techniques :

- Melting Point Analysis : Compare observed values with literature data.

- FTIR Spectroscopy : Confirm the presence of carbonyl (C=O, ~1750 cm⁻¹) and C-Cl (~600–800 cm⁻¹) groups.

- ¹H/¹³C NMR : Identify protons adjacent to the chloromethyl group (δ ~4.5–5.0 ppm for CH₂Cl) and aromatic protons (δ ~7.2–7.6 ppm) .

Q. What solvents and conditions are suitable for recrystallization?

- Preferred Solvents : Ethanol, methanol, or ethyl acetate due to moderate polarity and compatibility with imidazolidine diones.

- Procedure : Dissolve the crude product in hot solvent, filter while hot, and cool slowly to room temperature. Ice baths may induce rapid crystallization but risk impurity incorporation .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the chloromethyl group in nucleophilic substitutions?

- Mechanistic Insight : The chloromethyl group’s reactivity is modulated by electron-withdrawing effects from the imidazolidine-dione core, enhancing susceptibility to nucleophilic attack. Steric hindrance from the 5,5-diphenyl groups may slow reactions with bulky nucleophiles. Computational studies (e.g., DFT) can map electron density distributions and predict reactive sites .

- Experimental Validation : Compare reaction rates with varying nucleophiles (e.g., phenols vs. amines) under standardized conditions .

Q. What crystallographic features dictate the solid-state stability of this compound?

- Structural Analysis : X-ray diffraction reveals intermolecular hydrogen bonding (N–H⋯O=C) and C–H⋯π interactions between phenyl rings. These interactions stabilize the crystal lattice, as seen in monoclinic systems (space group P2₁) with unit cell parameters a = 8.54 Å, b = 8.94 Å, c = 23.44 Å, and β = 91.07° .

- Thermal Stability : Differential scanning calorimetry (DSC) can correlate melting points with lattice energy.

Q. How can computational tools streamline the design of derivatives with enhanced bioactivity?

- Approach :

Molecular Docking : Screen derivatives against target proteins (e.g., CNS receptors) to predict binding affinities.

Reaction Path Simulations : Use quantum chemical software (e.g., Gaussian) to model transition states and optimize synthetic routes .

- Case Study : Derivatives with substituted phenoxyacetyl groups showed improved CNS activity in preclinical models .

Contradictions and Resolutions

- Synthetic Yields : reports ~70% yields using DMF/K₂CO₃/KI, while other methods (e.g., chloroacetyl precursors) may yield less due to steric hindrance. Resolution: Adjust stoichiometry or use microwave-assisted synthesis to enhance efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.